Cas no 68134-82-7 ([(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)methyl dihydrogen diphosphate (non-preferred name))
![[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)methyl dihydrogen diphosphate (non-preferred name) structure](https://ja.kuujia.com/scimg/cas/68134-82-7x500.png)
68134-82-7 structure
商品名:[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)methyl dihydrogen diphosphate (non-preferred name)
[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)methyl dihydrogen diphosphate (non-preferred name) 化学的及び物理的性質
名前と識別子
-
- [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)methyl dihydrogen diphosphate (non-preferred name)
- [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl
- Adenosine 5'-(trihydrogen--diphosphate), 5'-5-ester with (S)-1,4-anhydro-1-C-phenyl-D-ribitol
- Phenyladenine dinucleotide
- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4-dihydroxy-5-phenyloxolan-2-yl)methyl hydrogen phosphate
- 68134-82-7
- Adenosine 5'-(trihydrogen-diphosphate), 5'-5-ester with (S)-1,4-anhydro-1-C-phenyl-D-ribitol
-
- インチ: InChI=1S/C21H27N5O13P2/c22-19-13-20(24-8-23-19)26(9-25-13)21-17(30)15(28)12(38-21)7-36-41(33,34)39-40(31,32)35-6-11-14(27)16(29)18(37-11)10-4-2-1-3-5-10/h1-5,8-9,11-12,14-18,21,27-30H,6-7H2,(H,31,32)(H,33,34)(H2,22,23,24)/t11?,12-,14?,15-,16?,17-,18?,21-/m1/s1
- InChIKey: KFGSYRXPFCYJJR-UCRSCDPVSA-N
- ほほえんだ: C1=CC=C(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
計算された属性
- せいみつぶんしりょう: 619.10805993g/mol
- どういたいしつりょう: 619.10805993g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 17
- 重原子数: 41
- 回転可能化学結合数: 10
- 複雑さ: 997
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -4.1
- トポロジー分子極性表面積: 271Ų
[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)methyl dihydrogen diphosphate (non-preferred name) 関連文献
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
68134-82-7 ([(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl (3,4-dihydroxy-5-phenyltetrahydrofuran-2-yl)methyl dihydrogen diphosphate (non-preferred name)) 関連製品
- 1805443-14-4(4-Bromo-3-(chloromethyl)-6-(difluoromethyl)-2-nitropyridine)
- 17824-82-7(2,4,5,6-Tetrachloronicotinonitrile)
- 1262007-54-4(2-(4-chloro-3-methylphenyl)-5-methoxybenzoic Acid)
- 1346534-76-6(5-(benzylsulfanyl)-2-methylpyridine-3-carbonitrile)
- 83903-31-5(Nle-Arg-Phe Amide)
- 2137642-38-5(2-Chloro-5-methanesulfonylthiophene-3-sulfonyl fluoride)
- 2165334-45-0(trans-4-(3-chlorophenyl)aminooxolan-3-ol)
- 1159878-11-1(1-(pyrimidin-4-yl)cyclopropan-1-amine)
- 2098125-95-0(2-[2-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine)
- 440125-94-0(1-Pentanol, 2-amino-2-methyl-, (2S)-)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
